NSC 185058 is an inhibitor of ATG4B, a cysteine protease that activates LC3B during the initiation of autophagy. It inhibits ATG4B cleavage of LC3B-GST (IC50 = 51 µM) and reduces LC3B lipidation induced by starvation in Saos-2 cells. NSC 185058 (100 µM) reduces starvation-induced autophagy and prevents autophagic vacuole formation in Saos-2 and MDA-MB-468 cells. It decreases phosphorylation of ribosomal protein S6 (RPS6) only marginally and does not affect phosphatidylinositol 3-kinase (PI3K) activity, indicating a direct role on ATG4B rather than through the mammalian target of rapamycin (mTOR) and PI3K signaling pathways. NSC 185058 (100 mg/kg) decreases autophagic vacuoles in vivo in mouse liver, inhibits tumor growth in an osteosarcoma nude mouse xenograft model, and decreases the number of autophagic vacuoles in osteosarcoma tumors. NSC185058 is an ATG4B antagonist. It acts by inhibiting autophagy and showing a negative impact on osteosarcoma tumors.
Related Compounds
Compound Description: 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide (Ham4ph) serves as a crucial intermediate in the synthesis of 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (pyph3NS).
Compound Description: This compound, also known as compound 1 in the cited study, is a 1,2,4-triazole derivative synthesized from 2-cyanopyridine and N-phenylthiosemicarbazide.
Compound Description: This compound exists in the Z conformation, with the thionyl sulfur atom in a cis configuration to the azomethine nitrogen atom. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond within the molecule.
Compound Description: This compound is a 2,6-disubstituted thiosemicarbazone derivative of pyridine. It demonstrates antibacterial and anti-yeast activities, even showing comparable efficacy to vancomycin in inhibiting bacterial growth.
Compound Description: This compound is another 2,6-disubstituted thiosemicarbazone derivative of pyridine. It exhibits noteworthy antibacterial and anti-yeast activity, especially against Mycobacterium tuberculosis, surpassing the efficacy of the standard drug isoniazid against resistant strains.
Compound Description: This compound is a 2,6-disubstituted thiosemicarbazone derivative of pyridine that exists as a monohydrate in its crystalline form. It exhibits antibacterial and anti-yeast activity, demonstrating the potential for pharmaceutical applications.
Compound Description: Identified as compound 1 in the cited study, this 1,2,4-triazole derivative is synthesized from N-phenylhydrazinecarbothioamide via a condensation reaction.
Compound Description: This compound, identified as compound 2 in the cited study, is a 1,2,4-triazole derivative synthesized by the oxidative cyclization of 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide.
Compound Description: Identified as compound 3 in the cited study, this compound is a 1,2,4-triazole derivative synthesized via the oxidative cyclization of 2-(amino(pyridine-2-yl)methylene)hydrazine-1-carbothioamide.
Compound Description: This compound is an intermediate in the synthesis of morpholin-4-ium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, a pharmaceutical compound.
Compound Description: This compound serves as another key intermediate in the synthesis of morpholin-4-ium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, a pharmaceutical compound.
Compound Description: This compound is a pyrazoline derivative. Within its crystal structure, molecules are interlinked by N—H⋯O and N—H⋯S hydrogen bonds and a weak C—H⋯S interaction, forming a distinct layer structure parallel to the ab plane.
Compound Description: This compound is a pyrazoline derivative. In its crystal structure, the pyrazoline ring adopts an envelope conformation with the carbon atom bonded to the benzene ring acting as the flap atom.
Source and Classification
N-(pyridin-2-yl)pyridine-2-carbothioamide, with the chemical formula C11H10N3S and PubChem CID 750538, is a member of the pyridine family, specifically involving two pyridine rings connected through a carbothioamide functional group. It is characterized by the presence of nitrogen and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)pyridine-2-carbothioamide can be achieved through various methods. A notable approach involves the reaction of pyridine derivatives with isothiocyanates or thioacids. The general synthetic route includes:
Starting Materials: Pyridin-2-amine as a key starting material.
Reagents: Use of thioacetic acid or isothiocyanates to introduce the carbothioamide group.
Solvent: Typically carried out in organic solvents such as dimethylformamide or toluene under reflux conditions.
Temperature and Time: The reaction may require elevated temperatures (e.g., 100–150 °C) and can take several hours to complete.
For example, one synthesis method described involves treating pyridin-2-carboxylic acid with thionyl chloride followed by reaction with thiourea, leading to the desired carbothioamide product.
Molecular Structure Analysis
The molecular structure of N-(pyridin-2-yl)pyridine-2-carbothioamide can be analyzed using techniques like X-ray crystallography and NMR spectroscopy.
Key Structural Features:
Pyridine Rings: The compound features two pyridine rings which are planar and contribute to π-stacking interactions.
Carbothioamide Group: The presence of the thiocarbonyl (C=S) moiety imparts distinct reactivity patterns compared to typical amides.
Chemical Reactions Analysis
N-(pyridin-2-yl)pyridine-2-carbothioamide participates in various chemical reactions due to its functional groups:
Electrophilic Substitution: The nitrogen atoms in the pyridine rings can undergo electrophilic substitution, allowing for further derivatization.
Nucleophilic Addition: The carbon atom in the thiocarbonyl group can react with nucleophiles, facilitating the formation of thiazole or thiourea derivatives.
Oxidation Reactions: Under oxidative conditions, it can be transformed into sulfonamides or other sulfur-containing compounds.
Mechanism of Action
The mechanism of action for N-(pyridin-2-yl)pyridine-2-carbothioamide largely depends on its biological targets, particularly in medicinal chemistry applications:
Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxicity against cancer cell lines, potentially through inhibition of key enzymes involved in cell proliferation.
Antimicrobial Properties: The compound may interact with microbial enzymes or DNA, disrupting cellular functions.
Relevant Data:
Studies have shown that derivatives of carbothioamides often exhibit significant biological activity, indicating that N-(pyridin-2-yl)pyridine-2-carbothioamide could possess similar properties.
Physical and Chemical Properties Analysis
Relevant Data:
Physical properties such as boiling point, density, and specific heat capacity may vary based on experimental conditions but are essential for practical applications in synthesis and formulation.
Applications
N-(pyridin-2-yl)pyridine-2-carbothioamide has several scientific applications:
Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases, especially cancers.
Material Science: Its unique chemical properties make it suitable for use in creating advanced materials with specific electronic or optical characteristics.
Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Osalmid is an organic molecular entity. Osalmid is under investigation in clinical trial NCT03670173 (Safety and Efficacy Assessments of Osalmid in Multiple Myeloma).
Oseltamivir acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted at positions 3, 4, and 5 by pentan-3-yloxy, acetamido, and amino groups, respectively (the 3R,4R,5S enantiomer). An antiviral drug, it is used as the corresponding ethyl ester prodrug, oseltamivir, to slow the spread of influenza. It has a role as an antiviral drug, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and a marine xenobiotic metabolite. It is a cyclohexenecarboxylic acid, an acetate ester, an amino acid and a primary amino compound.
Developed by Sanofi-Aventis (formerly Sanofi-Synthelabo), osanetant (SR-142801) is an NK3 receptor antagonist which was under development for the treatment of schizophrenia and other Central Nervous System (CNS) disorders. In a review of its R&D portfolio, the company announced in August 2005 that it would cease any further development of osanetant. This follows an earlier decision to discontinue development of eplivanserin for schizophrenia. Osanetant is an orally bioavailable, brain penetrating, non-peptide neurokinin/tachykinin 3 receptor (NK1-receptor; NK3R; NK-3R) antagonist, that may potentially be used to treat vasomotor symptoms (VMS) in menopausal woman and in men on androgen deprivation therapy (ADT) and to suppress the production of certain hormones. Upon oral administration, osanetant targets, competitively binds to and blocks the activity of NK3R in the central nervous system (CNS), thereby inhibiting NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes and VMS in men deprived of androgen. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes. In addition, osanetant may, by inhibiting NK3R, suppress secretion of various hormones, such as testosterone, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By suppressing testosterone production, osanetant may inhibit the proliferation of hormone-sensitive prostate cancer.
MN-305 is a novel, potent and highly selective serotonin 5-HT1A receptor agonist under development by MediciNova for the treatment of anxiety disorders beginning with Generalized Anxiety Disorder (GAD).
Oseltamivir is a cyclohexenecarboxylate ester that is the ethyl ester of oseltamivir acid. An antiviral prodrug (it is hydrolysed to the active free carboxylic acid in the liver), it is used to slow the spread of influenza. It has a role as a prodrug, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor, an antiviral drug, an environmental contaminant and a xenobiotic. It is a cyclohexenecarboxylate ester, an amino acid ester, a primary amino compound and a member of acetamides. Oseltamivir (marketed as the product TamifluⓇ), is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A (including pandemic H1N1) and B. Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity. The clinical benefit of use of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms since effectiveness decreases significantly after that point in time; there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals as influenza is a self-limiting illness. However, antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients. According to the CDC, data from clinical trials and observational studies have demonstrated that early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure). They recommend the use of oseltamivir in people with a higher risk of developing complications including children younger than 2 years, people over 65 years, people with some chronic conditions or immunosuppression, pregnant women, residents of long term care facilities, and indigenous communities for example. The benefits of oseltamivir use are controversial; a 2014 Cochrane Review of the evidence found that oseltamivir treatment had limited benefit. The authors concluded that oseltamivir use in healthy adults had small, non-specific effects on symptoms (where the time to first alleviation of symptoms was only reduced from 7 to 6.3 days), it had no effect on hospitalizations, and that there was no evidence for any reductions in complications of influenza such as pneumonia. Due to the risk of adverse effects such as nausea, vomiting, psychiatric effects and renal adverse events in adults and vomiting in children, the harms are generally considered to outweigh the small clinical benefit of use of oseltamivir. Notably, in 2017, the World Health Organization downgraded oseltamivir from its essential medicines list from a "core" drug to a "complementary" drug, due to limited cost-effectiveness. Yearly vaccination with the influenza vaccine is still considered the best preventative measure. Oseltamivir is a Neuraminidase Inhibitor. The mechanism of action of oseltamivir is as a Neuraminidase Inhibitor. Oseltamivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy and prophylaxis against influenza A and B. Oseltamivir has not been associated with clinically apparent liver injury. Oseltamivir is a natural product found in Aspergillus ochraceopetaliformis, Isatis tinctoria, and Glycyrrhiza inflata with data available. Oseltamivir is a synthetic derivative prodrug of ethyl ester with antiviral activity. Osetamivir blocks neuraminidases on the surfaces of influenza viruses, interfering with host cell release of complete viral particles. An acetamido cyclohexene that is a structural homolog of SIALIC ACID and inhibits NEURAMINIDASE. See also: Oseltamivir Acid (has active moiety); Oseltamivir Phosphate (has salt form).
4-[4-amino-5-(7-methoxy-2-indolylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]-1-cyclohexanecarboxylic acid is a member of indoles. OSI-027 has been used in trials studying the treatment of Any Solid Tumor or Lymphoma. mTOR Kinase Inhibitor CERC-006 is an orally bioavailable mammalian target of rapamycin (mTOR) kinase inhibitor, with potential antineoplastic activity. Upon oral administration, mTOR kinase inhibitor CERC-006 binds to and inhibits both the raptor-mTOR (TOR complex 1 or TORC1) and the rictor-mTOR (TOR complex 2 or TORC2) complexes of mTOR, which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR is a serine/threonine kinase that is upregulated in some tumors and plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
OSI-296 is a potent and dual inhibitor of cMET and RON kinases with IC50 for cMet = 42 nM and IC50 for sfRon = 200 nM. OSI-206 shows in vivo efficacy in tumor xenografts models upon oral dosing and is well tolerated. OSI-296 also reduced tumour growth in the bone.
OSI-420 (CP-473420) is an active metabolite of erlotinib which is an orally active EGFR tyrosin kinase inhibitor with IC50 of 2 and 20 nM for the inhibition of human EGFR and EGFR autophosphorylation in tumor cells.